molecular formula C17H16N4O5S2 B2427570 1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2309591-50-0

1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2427570
M. Wt: 420.46
InChI Key: SJTMTMOHADVBFT-UHFFFAOYSA-N
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Description

The compound “1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a structurally modified derivative that includes a piperazin-1-yl and a thiazol-2-yl group . It is part of a new library of compounds that have been designed and synthesized .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, and 13C NMR . These techniques helped in understanding the structure of the compound at the molecular level.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using various techniques. The NMR data provided information about the chemical shifts of the protons and carbons in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques. The melting point, IR, 1H NMR, and 13C NMR data provided information about the physical and chemical properties of the compound .

Scientific Research Applications

Therapeutic Applications and Anticancer Activity

One of the prominent areas of research for this compound involves its evaluation as a potential therapeutic agent. Specifically, the anticancer activity of related 1,3-thiazole derivatives has been studied extensively. For instance, certain compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle have demonstrated effectiveness against various cancer cell lines, including those of lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The compounds showing the most effectiveness were those with specific structural configurations, highlighting the role of piperazine moieties in enhancing anticancer activity (Kostyantyn Turov, 2020).

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of related compounds have also been a significant focus. For example, derivatives of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for various biological activities, including butyrylcholinesterase inhibition. This research underscores the compound's utility in developing biologically active molecules with potential therapeutic applications (H. Khalid et al., 2016).

Anticonvulsant and Antibacterial Properties

Further research has explored the anticonvulsant and antibacterial properties of pyrrolidine-2,5-dione derivatives. These studies have contributed to understanding the compound's broader pharmacological potential. The synthesis and evaluation of derivatives for anticonvulsant activity, as well as their preliminary safety, provide insight into their mechanism of action and potential therapeutic uses (Sabina Rybka et al., 2017).

Antimicrobial Activity

The antimicrobial activity of thiazolidinone derivatives, including those with piperazine substituents, has been investigated, showing efficacy against a range of bacterial and fungal pathogens. This line of research underscores the compound's utility in addressing microbial infections and highlights the chemical versatility of the thiazol-2-yl piperazine moiety in medicinal chemistry (Divyesh Patel et al., 2012).

Future Directions

The compound “1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” and its derivatives could be further explored for their potential biological activities . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

properties

IUPAC Name

1-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c22-14-5-6-15(23)21(14)12-1-3-13(4-2-12)28(25,26)19-8-9-20(16(24)11-19)17-18-7-10-27-17/h1-4,7,10H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTMTMOHADVBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

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